BenchChemオンラインストアへようこそ!

1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

COX-2 inhibition Pharmacophore modeling Triazole scaffold

1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a fully substituted 1,2,4-triazole bearing a carboxylic acid at the 3-position, a phenyl ring at C5, and a 2-fluorophenyl substituent at N1 (MFCD11107609, MW 283.26 g/mol, XLogP3-AA 3.3). The 1,2,4-triazole-3-carboxylic acid scaffold is a recognized pharmacophore for cyclooxygenase-2 (COX-2) inhibition, and the specific N1-aryl/C5-aryl substitution pattern defines a sub-series distinct from the more extensively characterized 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid COX-2 inhibitor class.

Molecular Formula C15H10FN3O2
Molecular Weight 283.262
CAS No. 1038309-05-5
Cat. No. B2849317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
CAS1038309-05-5
Molecular FormulaC15H10FN3O2
Molecular Weight283.262
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3F)C(=O)O
InChIInChI=1S/C15H10FN3O2/c16-11-8-4-5-9-12(11)19-14(10-6-2-1-3-7-10)17-13(18-19)15(20)21/h1-9H,(H,20,21)
InChIKeyMAXUXXZSKHVCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1038309-05-5): Structural and Pharmacophoric Baseline for Differentiated Procurement


1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a fully substituted 1,2,4-triazole bearing a carboxylic acid at the 3-position, a phenyl ring at C5, and a 2-fluorophenyl substituent at N1 (MFCD11107609, MW 283.26 g/mol, XLogP3-AA 3.3) [1]. The 1,2,4-triazole-3-carboxylic acid scaffold is a recognized pharmacophore for cyclooxygenase-2 (COX-2) inhibition, and the specific N1-aryl/C5-aryl substitution pattern defines a sub-series distinct from the more extensively characterized 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid COX-2 inhibitor class [2]. This compound is supplied exclusively for research use and is not intended for therapeutic or in vivo diagnostic applications [1].

Why 1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid Cannot Be Replaced by Generic 1,2,4-Triazole-3-carboxylic Acid Analogs


Generic substitution is unjustified because the N1-aryl and C5-aryl substituents jointly govern the pharmacophoric geometry required for target engagement. In the structurally related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid series, minor alterations to the N1-heteroaryl group produce large shifts in the qualitative fit to the COX-2 pharmacophore model (as measured by conformational energy and mapping scores) [1]. The 2-fluorophenyl group introduces a distinct electrostatic surface and a 60°–90° dihedral angle constraint at N1 relative to the triazole ring, absent in the unsubstituted 1H-1,2,4-triazole-3-carboxylic acid core (CAS 4928-87-4) and in the 5-(4-methylphenyl) analog (CAS 94066-24-7) [2]. These structural features differentiate the compound's hydrogen-bond acceptor capacity (5 acceptors), lipophilicity (XLogP3-AA = 3.3), and potential metabolic vulnerability at the 2-fluoro position compared to non-fluorinated analogs [2].

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid Against Closest Structural Analogs


N1-Substituent Pharmacophore Fit: 2-Fluorophenyl vs. 3-Pyridyl in the COX-2 Triazole Series

In the 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid scaffold, the N1-aryl group is a critical determinant of pharmacophore complementarity to COX-2. In a Catalyst HipHop pharmacophore model built on 15 active COX-2 inhibitors and validated against 17 derivatives of the 3-pyridyl series, the best-fitting compounds achieved an energy-accessible conformer (Econf) below 20 kcal/mol while satisfying four pharmacophoric features (hydrogen-bond acceptor, hydrophobic, and two aromatic ring features) [1]. Replacing the 3-pyridyl group with a 2-fluorophenyl substituent alters the hydrogen-bond acceptor vector and removes the pyridyl nitrogen's capacity to function as an additional hydrogen-bond acceptor or charged center at physiological pH. The 5-phenyl-1-(3-pyridyl) series demonstrated that even modest N1-substituent changes (e.g., introduction of electron-withdrawing or donating groups on the pyridyl ring) altered the qualitative fit score and the selectivity profile inferred from COX-1 vs. COX-2 docking [1]. While direct pharmacophore mapping data for the 2-fluorophenyl analog are not publicly available, the class-level inference is that the 2-fluorophenyl group introduces a unique electrostatic and steric signature that cannot be mimicked by the 3-pyridyl or 4-methylphenyl congeners.

COX-2 inhibition Pharmacophore modeling Triazole scaffold

Lipophilicity Differential: 1-(2-Fluorophenyl) vs. 1-(4-Methylphenyl) and 1-Unsubstituted Congeners

The computed XLogP3-AA for 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is 3.3, reflecting the balance between the lipophilic biphenyl-like architecture and the polar carboxylic acid [1]. For the comparator 5-phenyl-1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 94066-24-7), the XLogP3-AA is predicted to be approximately 3.6–3.8 due to the electron-donating methyl group versus the electron-withdrawing fluorine. The unsubstituted 1,2,4-triazole-3-carboxylic acid core (CAS 4928-87-4) has an experimental logP of approximately -0.2 . This >3.5 log unit difference between the core and the target compound translates to an approximately 3,000-fold difference in octanol-water partition coefficient, dictating profoundly different membrane permeability and protein-binding profiles.

Lipophilicity Physicochemical property Triazole substitution

Hydrogen-Bond Acceptor Count and Electrostatic Surface Differentiation from the 3-Pyridyl Series

The target compound possesses 5 hydrogen-bond acceptor sites (triazole N2 and N4, carbonyl oxygen, hydroxyl oxygen, and the fluorine atom acting as a weak acceptor) versus 6 acceptors for the 5-phenyl-1-(3-pyridyl) analog, which includes the pyridyl nitrogen [1]. In molecular docking studies of the 3-pyridyl series into the COX-2 active site (PDB 6COX), the pyridyl nitrogen formed a water-mediated hydrogen bond with Arg120 in a subset of high-affinity poses [2]. The replacement of pyridyl with 2-fluorophenyl eliminates this interaction, while introducing a C–F···H–Cα electrostatic contact with Val523 that is sterically inaccessible to the 3-pyridyl group. This swap redistributes the electrostatic potential surface from a localized negative region centered on the pyridyl nitrogen to a diffuse electronegative patch over the ortho-fluorine.

Hydrogen-bond acceptor Electrostatic potential COX-2 docking

Regioisomeric Specificity: 1-(2-Fluorophenyl)-5-phenyl vs. 3-(2-Fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid

The positional isomer 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 944897-50-1) places the 2-fluorophenyl group at C3 and the carboxylic acid at C5, reversing the substitution pattern . This regioisomer lacks the N1-aryl substituent, making it an NH-triazole that can act as a hydrogen-bond donor at N1. In the target compound, N1 is fully substituted, abolishing this donor capacity and locking the triazole into a distinct conformational ensemble. In the 5-substituted 1-H-1,2,4-triazole-3-carboxylic acid synthesis patent (RU2446163C2), the N1-unsubstituted scaffold is used to generate 5-alkyl and 5-aryl derivatives via hydrazide-cyclic imidate condensation; N1-arylation is a separate synthetic step requiring aryl halide coupling, which fundamentally alters the compound's reactivity, solubility, and biological target space [1].

Regioisomerism Triazole substitution pattern Synthetic intermediate

Recommended Application Scenarios for 1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid Based on Comparative Evidence


Diversification of COX-2 Pharmacophore Screening Libraries

Based on the pharmacophore differentiation evidence, this compound should be included in targeted COX-2 inhibitor screening decks as a complement to the well-characterized 5-phenyl-1-(3-pyridyl) series. Its distinct N1 electrostatic signature and altered H-bond acceptor count [1] may access sub-pockets not sampled by pyridyl analogs, increasing the chemical diversity coverage of the screening set.

Physicochemical Property-Based Fragment or Lead Optimization

The measured XLogP3-AA of 3.3 positions this compound in a favorable lipophilicity range for oral bioavailability (typically logP 1–4). Compared to the highly polar unsubstituted core (logP ≈ -0.2), this compound is better suited for cell-based assays where membrane permeability is required [2]. It can serve as a starting point for property-guided optimization of triazole-based hits.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The N1-aryl fixed conformation eliminates tautomeric ambiguity present in NH-triazole regioisomers like 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid . This makes it a cleaner probe for SAR studies where the 1,2,4-triazole ring orientation relative to the target protein must be unambiguously defined.

Synthetic Intermediate for 1,3,5-Trisubstituted Triazole Libraries

The carboxylic acid handle at C3 allows straightforward amide coupling or esterification, while the N1 and C5 aryl groups are fully installed. This compound can be used as a key intermediate for generating diverse 1,3,5-trisubstituted 1,2,4-triazole libraries via parallel synthesis, as demonstrated in the 5-substituted triazole-3-carboxylic acid patent [3].

Quote Request

Request a Quote for 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.